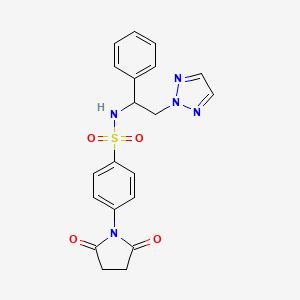
4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a hybrid molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a pyrrolidine ring with triazole and benzenesulfonamide moieties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticonvulsant and Antinociceptive Properties
Recent studies have highlighted the anticonvulsant and antinociceptive activities of related compounds derived from the 2,5-dioxopyrrolidin framework. For instance, a series of hybrid pyrrolidine derivatives demonstrated significant protective effects in various mouse models:
- Maximal Electroshock (MES) Test : Compounds showed effective seizure protection with an ED50 of 23.7 mg/kg.
- Pentylenetetrazole-Induced Seizures : The lead compound exhibited an ED50 of 22.4 mg/kg.
- Formalin-Induced Tonic Pain : Notable efficacy was observed, indicating potential use in pain management .
These activities are believed to be mediated through multiple mechanisms, including inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor.
Positive Allosteric Modulation
Another significant aspect of biological activity is the role of this compound as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4). A study reported that derivatives with the pyrrolidin structure exhibited improved pharmacokinetic properties and brain exposure in rodent models, enhancing their potential for treating neurodegenerative diseases like Parkinson's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity without directly activating them.
- Ion Channel Interaction : The inhibition of sodium and calcium channels contributes to its anticonvulsant effects.
- TRPV1 Antagonism : This mechanism is particularly relevant for its antinociceptive properties.
Case Study: Anticonvulsant Activity
In a comparative study involving various pyrrolidine derivatives, one compound (referred to as compound 22) demonstrated superior efficacy in both anticonvulsant and antinociceptive tests. The results indicated that modifications to the pyrrolidine structure could significantly affect biological activity:
| Compound | ED50 MES (mg/kg) | ED50 PTZ (mg/kg) | Antinociceptive Efficacy |
|---|---|---|---|
| Compound 22 | 23.7 | 22.4 | High |
| Compound A | 30.0 | 35.0 | Moderate |
| Compound B | 25.0 | 40.0 | Low |
This table illustrates the varying degrees of efficacy among different derivatives, emphasizing the importance of structural optimization in drug design .
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-19-10-11-20(27)25(19)16-6-8-17(9-7-16)30(28,29)23-18(14-24-21-12-13-22-24)15-4-2-1-3-5-15/h1-9,12-13,18,23H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOULBICEZRTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














